molecular formula C7H16O2 B2726500 2-Methyl-2-propoxypropan-1-ol CAS No. 75567-11-2

2-Methyl-2-propoxypropan-1-ol

Cat. No. B2726500
CAS RN: 75567-11-2
M. Wt: 132.203
InChI Key: VRGYCUCZXWEJNM-UHFFFAOYSA-N
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Description

2-Methyl-2-propoxypropan-1-ol is a chemical compound with the CAS Number: 75567-11-2 . It has a molecular weight of 132.2 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy . The InChI code for this compound is 1S/C7H16O2/c1-4-5-9-7(2,3)6-8/h8H,4-6H2,1-3H3 , which provides a standard way to encode the molecule’s structure .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . . More specific physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not directly available from the search results .

Scientific Research Applications

  • Esterification and Derivatization Agent : 2-Methyl-2-propoxypropan-1-ol, through its derivatives like 2,2-dimethoxypropane (DMP), is utilized in the preparation of methyl esters. It acts as a water scavenger in the esterification of acids with methanol, which is crucial for chemical synthesis and analysis. This application is significant in lipid research and organic chemistry (Radin, Hajra, & Akahori, 1960).

  • Analytical Chemistry : In the field of analytical chemistry, derivatives of this compound are used for the determination of specific compounds like propoxur and its main metabolite in biological samples. This is essential for environmental and toxicological studies (Krechniak & Foss, 1979).

  • Methylglyoxal Research : Methylglyoxal, a derivative of this compound, is used in assays for chemical and biological systems. Research in this area is pivotal for understanding the impact of methylglyoxal in various biological processes, including its role as an anticancer therapeutic agent (McLellan & Thornalley, 1992).

  • Methylotrophy Research : In microbiology, methylotrophy studies involve organisms capable of utilizing compounds like methylglyoxal, derived from this compound. This research offers insights into the evolution and distribution of methylotrophy functions among bacteria (Chistoserdova & Kalyuzhnaya, 2018).

  • Biotechnological Applications : The compound has potential applications in biotechnology, such as engineering methylotrophs for specific production processes. This includes its use in pathways for the synthesis of valuable chemicals from renewable resources (Altaras & Cameron, 1999).

  • Phase Behavior Studies : The compound's derivatives are studied for their thermodynamic properties, such as heat capacity and phase behavior in mixtures, relevant in physical chemistry and materials science (Wasiak et al., 2016).

Mechanism of Action

The mechanism of action (MoA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . The MoA of 2-Methyl-2-propoxypropan-1-ol is not directly available from the search results.

properties

IUPAC Name

2-methyl-2-propoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-4-5-9-7(2,3)6-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGYCUCZXWEJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methyl-2-propoxypropanol was prepared according to a modified method described in U.S. Pat. No. 3,652,579. A slurry consisting of 2-bromo-2-methyl-1,1-dipropoxypropane obtained from Example 2(a) (6.5 g, 0.026 mol), potassium hydrogen tartrate (4.8 g, 0.026 mol) in water (75 mL) was heated at reflux for 7 h. A distillation set-up was mounted and the liquid that was distilled between 82-90° C. was collected. The organic phase was separated. The obtained crude product (1.9 g, 56%) was used without further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

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